molecular formula C24H21N3O3S B2620633 N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899958-47-5

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2620633
CAS No.: 899958-47-5
M. Wt: 431.51
InChI Key: ATXNIYCCDPWBBE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyrazine moiety, and a thioacetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the naphthalen-1-yl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the thioacetamide group: This is usually done through nucleophilic substitution reactions.

    Final coupling with the 3-methoxybenzyl group: This step may involve a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-2-(naphthalen-1-yl)acetamide
  • N-(3-methoxybenzyl)-2-(pyrazin-2-yl)thioacetamide

Uniqueness

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is unique due to its combination of aromatic rings, pyrazine moiety, and thioacetamide group

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-19-9-4-6-17(14-19)15-26-22(28)16-31-23-24(29)27(13-12-25-23)21-11-5-8-18-7-2-3-10-20(18)21/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNIYCCDPWBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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